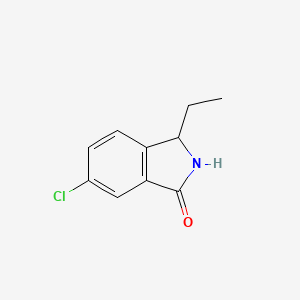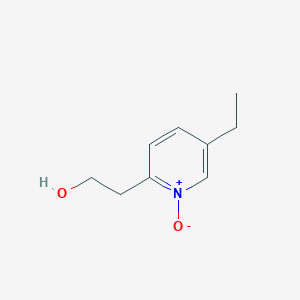
2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both an ethyl group and a hydroxyl group attached to the pyridine ring can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 2-hydroxypyridine with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by oxidation to form the 1-oxy-pyridine derivative. The final step involves the reduction of the pyridine ring to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions are often employed to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of 2-(5-Ethyl-1-oxy-pyridin-2-yl)-acetaldehyde or 2-(5-Ethyl-1-oxy-pyridin-2-yl)-acetone.
Reduction: Formation of 2-(5-Ethyl-1-oxy-piperidin-2-yl)-ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl group could facilitate hydrogen bonding, while the pyridine ring might engage in π-π interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Methyl-1-oxy-pyridin-2-yl)-ethanol: Similar structure but with a methyl group instead of an ethyl group.
2-(5-Ethyl-1-oxy-pyridin-2-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
2-(5-Ethyl-1-oxy-pyridin-2-yl)-propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
The unique combination of the ethyl group and the hydroxyl group in 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can influence its reactivity and interactions, making it distinct from other similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-2-8-3-4-9(5-6-11)10(12)7-8/h3-4,7,11H,2,5-6H2,1H3 |
Clé InChI |
OKGBUKOLAPLDOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C[N+](=C(C=C1)CCO)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B8636249.png)


![1-Boc-4-[Hydroxy-(4-methylsulfamoylphenyl)methyl]piperidine](/img/structure/B8636272.png)
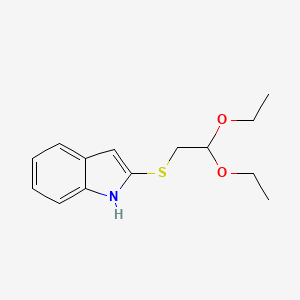
![1-Methyl-5-phenyl-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8636285.png)
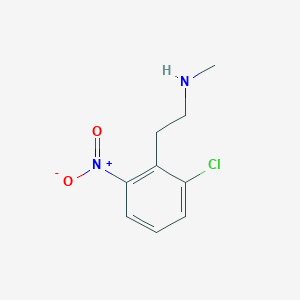
![1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]-](/img/structure/B8636296.png)
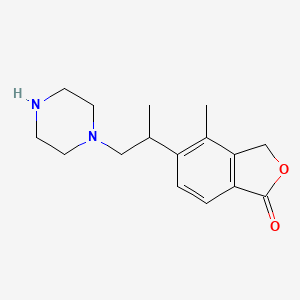
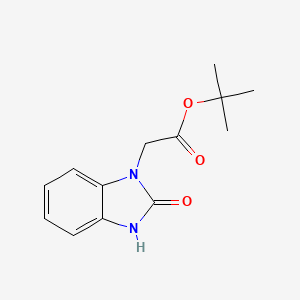
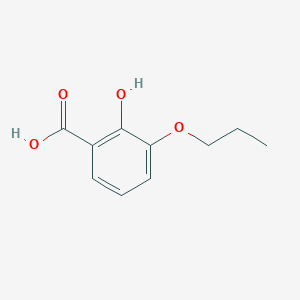
![3-(1-Buten-2-yl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8636332.png)

